N'-Hydroxy-2-(3-oxopiperazin-1-yl)benzimidamide
Overview
Description
N’-Hydroxy-2-(3-oxopiperazin-1-yl)benzimidamide is a chemical compound with the molecular formula C11H14N4O2 and a molecular weight of 234.25 g/mol. This compound is characterized by the presence of a benzimidamide core structure, which is functionalized with a hydroxy group and a piperazinone moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-2-(3-oxopiperazin-1-yl)benzimidamide typically involves the reaction of 2-(3-oxopiperazin-1-yl)benzonitrile with hydroxylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, at a temperature range of 50-70°C. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of N’-Hydroxy-2-(3-oxopiperazin-1-yl)benzimidamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures, including NMR, HPLC, and LC-MS analysis, to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
N’-Hydroxy-2-(3-oxopiperazin-1-yl)benzimidamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The oxopiperazinone moiety can be reduced to form a piperazine derivative.
Substitution: The benzimidamide core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of N’-Hydroxy-2-(3-oxopiperazin-1-yl)benzimidamide derivatives with carbonyl functionalities.
Reduction: Formation of piperazine derivatives.
Substitution: Formation of substituted benzimidamide derivatives.
Scientific Research Applications
N’-Hydroxy-2-(3-oxopiperazin-1-yl)benzimidamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N’-Hydroxy-2-(3-oxopiperazin-1-yl)benzimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the oxopiperazinone moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and molecular targets vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
N’-Hydroxy-2-(3-oxopiperazin-1-yl)benzimidamide can be compared with other similar compounds, such as:
- N’-Hydroxy-2-(3-oxopiperazin-1-yl)benzamide
- N’-Hydroxy-2-(3-oxopiperazin-1-yl)benzenecarboximidamide
- 2-(3-oxopiperazin-1-yl)benzimidamide
These compounds share similar core structures but differ in their functional groups, leading to variations in their chemical properties and applications. N’-Hydroxy-2-(3-oxopiperazin-1-yl)benzimidamide is unique due to its specific combination of hydroxy and oxopiperazinone functionalities, which confer distinct reactivity and biological activity .
Properties
IUPAC Name |
N'-hydroxy-2-(3-oxopiperazin-1-yl)benzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c12-11(14-17)8-3-1-2-4-9(8)15-6-5-13-10(16)7-15/h1-4,17H,5-7H2,(H2,12,14)(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBPKBBKWOJNJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2=CC=CC=C2C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC(=O)N1)C2=CC=CC=C2/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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